molecular formula C6H6N2O2S2 B3156140 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile CAS No. 82000-51-9

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Cat. No.: B3156140
CAS No.: 82000-51-9
M. Wt: 202.3 g/mol
InChI Key: YRDGTBDIAKVRAV-UHFFFAOYSA-N
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Description

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS: 82000-51-9) is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 5, a methylsulfonyl group at position 3, and a carbonitrile group at position 4. Its structural uniqueness lies in the combination of these substituents, which may influence binding affinity, solubility, and metabolic stability .

Properties

IUPAC Name

5-methyl-3-methylsulfonyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S2/c1-4-5(3-7)6(8-11-4)12(2,9)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDGTBDIAKVRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213283
Record name 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82000-51-9
Record name 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82000-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-3-(methylsulfonyl)hexa-1,3,4-triene with electrophilic reagents such as sulfuryl chloride or bromide . The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isothiazole derivatives.

Scientific Research Applications

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents CAS Number Molecular Formula Molecular Weight Biological Activity (IC₅₀) Key Features
This compound 5-Me, 3-SO₂Me, 4-CN 82000-51-9 C₆H₅N₂O₂S₂ 217.25 (calc) Not reported Strong electron-withdrawing groups; potential hydrophobic interactions .
5-Amino-3-phenyl-isothiazole-4-carbonitrile 5-NH₂, 3-Ph, 4-CN Not provided C₁₀H₇N₃S 217.25 (calc) Not reported Aromatic phenyl enhances stacking but lacks sulfonyl reactivity .
5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile 5-MeNH, 3-morpholino, 4-CN 338422-41-6 C₉H₁₂N₄OS 224.29 Research chemical Morpholino improves solubility; reduced hydrophobicity .
5-[2-(4-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile 3-SMe, 4-CN, 5-vinyl-(4-Cl-anilino) 1164507-55-4 C₁₄H₁₁ClN₄S₂ 342.85 (calc) Not reported Sulfanyl (SMe) is less oxidized; vinyl-anilino adds conjugation .
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Imidazothiazole core with 4-SO₂Me-Ph Not provided C₁₂H₁₁N₃O₂S₂ 301.36 (calc) 1.4 μM Sulfonyl-phenyl enhances activity; imidazothiazole core alters pharmacokinetics .
N,N-Dimethyl analog (6a) Imidazothiazole with N,N-dimethylamine Not provided C₁₄H₁₅N₃O₂S₂ 329.42 (calc) 1.2 μM Dimethylamine boosts potency via solubility or binding .

Key Research Findings

Role of Methylsulfonyl Group: The methylsulfonyl group in this compound facilitates hydrophobic interactions with protein targets, as seen in GS-CA1’s binding to NUP153 . In imidazothiazole derivatives (e.g., compound 5), the sulfonyl group on the phenyl ring correlates with IC₅₀ values of ~1.4 μM, highlighting its role in enhancing bioactivity .

Substituent Effects: Replacing methylsulfonyl with morpholino () introduces a polar heterocycle, likely improving aqueous solubility but reducing membrane permeability.

Synthetic Considerations :

  • demonstrates that sulfone derivatives (e.g., methylsulfonyl) can form isomers depending on reaction conditions. The ortho-selectivity observed in sulfone nucleophilic attacks underscores the importance of reaction design for regioselective synthesis .

Biological Activity Trends: Imidazothiazoles with sulfonylphenyl groups () show nanomolar to micromolar potency, suggesting that core heterocycle choice (isothiazole vs. imidazothiazole) significantly impacts activity .

Biological Activity

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS No. 82000-51-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

This compound features an isothiazole ring, characterized by the presence of both sulfur and nitrogen atoms. Its unique structure allows for various chemical reactions, making it a valuable compound in synthetic chemistry and biological research.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that it may inhibit certain enzymes involved in microbial growth and cell wall synthesis, contributing to its antimicrobial properties.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial efficacy of this compound. It has been shown to exhibit significant activity against a range of pathogenic microorganisms, including bacteria and fungi. For instance:

  • Bacterial Activity : The compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent.
  • Fungal Activity : It has been noted for its fungicidal properties, particularly against plant pathogens, making it a candidate for agricultural fungicides .

Anticancer Potential

Emerging research also highlights the anticancer potential of this compound. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests strong potential for development as an antibacterial agent .
  • Fungicidal Activity : In agricultural trials, formulations containing this compound showed over 80% efficacy in controlling Fusarium wilt in tomato plants, indicating its viability as a crop protection agent .

This compound undergoes various chemical reactions that enhance its utility in synthetic applications:

Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionLithium aluminum hydrideThiol derivatives
SubstitutionAmines, alcoholsVarious substituted derivatives

These reactions contribute to the compound's versatility in synthesizing novel derivatives with potentially enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, and how can purity be ensured during synthesis?

  • Methodological Answer : A common approach involves multi-step functionalization of isothiazole precursors. For example, sulfonyl group introduction can be achieved via oxidation of thioether intermediates using oxidizing agents like m-CPBA. Purification typically employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and dry-load techniques with Celite to minimize decomposition . Purity validation requires HPLC or GC (>95% purity threshold) and spectroscopic confirmation (¹H/¹³C NMR, IR) to detect residual solvents/byproducts .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, or reactive functional groups (e.g., amines, alcohols). Personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory due to potential irritant properties . Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ ~2.38 ppm for methyl groups, δ ~150 ppm for sulfonyl carbons) .
  • IR Spectroscopy : Key absorptions include ν ~2139 cm⁻¹ (C≡N stretch) and ν ~1349 cm⁻¹ (S=O stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable-temperature NMR to identify conformational exchange .
  • 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomeric byproducts .
  • Computational modeling (DFT) to predict chemical shifts/compare with experimental data .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at the carbonitrile (C≡N) and sulfonyl (S=O) sites.
  • Fukui Indices : Identify nucleophilic/electrophilic hotspots using Natural Population Analysis (NPA) charges .
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. How can reaction yields be optimized for derivatives bearing electron-withdrawing substituents?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, CH₂Cl₂) to stabilize transition states in SNAr reactions .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate the sulfonyl group for substitution .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity under controlled temperature/pressure .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) across multiple batches to rule out batch-to-batch variability.
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew activity readings .
  • Structural Analog Comparison : Benchmark against analogs (e.g., methylsulfonyl vs. methoxy derivatives) to isolate structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

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